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In-Depth Technical Guide: 2-(4-
Fluorophenyl)morpholine Oxalate
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)morpholine
oxalate, a key chemical intermediate in contemporary pharmaceutical development. The

document details its chemical and physical properties, molecular structure, and its significant

role as a precursor in the synthesis of advanced therapeutic agents, notably neurokinin-1

(NK1) receptor antagonists. This guide also outlines relevant experimental protocols and safety

information to support its application in research and development settings.

Introduction
2-(4-Fluorophenyl)morpholine oxalate is a synthetic organic compound that has garnered

significant interest in medicinal chemistry. Its structural combination of a morpholine ring and a

fluorophenyl group makes it a valuable building block for creating molecules with enhanced

lipophilicity and biological activity.[1] This compound is primarily recognized as a crucial

intermediate in the synthesis of various pharmaceuticals, particularly those targeting

neurological disorders.[1] Its stability and compatibility with diverse reaction conditions facilitate
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its integration into complex synthetic pathways, streamlining the development of novel

therapeutics.[1]

Chemical and Physical Properties
A summary of the key identifying and physical properties of 2-(4-Fluorophenyl)morpholine
oxalate is presented below.

Property Value Reference

CAS Number 1198416-85-1 [1]

Molecular Formula C₁₀H₁₂FNO·C₂H₂O₄ [1]

Molecular Weight 271.24 g/mol [1]

Appearance White solid [1]

Purity ≥ 95% (by NMR) [1][2]

Storage Conditions 0-8 °C, dry, sealed [1]

Molecular Structure
The molecular structure of 2-(4-Fluorophenyl)morpholine oxalate consists of the 2-(4-

Fluorophenyl)morpholine base and an oxalate counter-ion. The morpholine ring is substituted

at the 2-position with a 4-fluorophenyl group. The oxalate salt form generally enhances the

compound's solubility in polar solvents and improves its stability for storage and handling

compared to the free base.[3]

Structural Formula:

Canonical SMILES: C1COCC(N1)C2=CC=C(C=C2)F.C(=O)(C(=O)O)O

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of 2-(4-
Fluorophenyl)morpholine oxalate is not readily available in public literature, the synthesis of

the core 2-aryl-morpholine structure is well-documented in patents for more complex molecules
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where it serves as an intermediate. A general synthetic approach involves the cyclization of an

appropriate amino alcohol.

General Synthesis Workflow for 2-Aryl-Morpholine Core
The synthesis of the 2-(4-fluorophenyl)morpholine core can be conceptualized through a multi-

step process, often starting from 4-fluorobenzaldehyde. The following diagram illustrates a

logical workflow for the synthesis of a generic N-substituted 2-aryl-morpholine, which would

then be treated with oxalic acid to form the desired salt.

4-Fluorobenzaldehyde

Condensation & Reduction

Aminoethanol Derivative

N-benzyl-2-(4-fluorophenyl)morpholine Intermediate

Deprotection (e.g., Hydrogenolysis)

2-(4-Fluorophenyl)morpholine (Free Base)

Salt Formation

Oxalic Acid

2-(4-Fluorophenyl)morpholine Oxalate
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Caption: Generalized synthetic workflow for 2-(4-Fluorophenyl)morpholine oxalate.

Experimental Protocol: Neurokinin-1 (NK1) Receptor
Binding Assay
Given that 2-(4-Fluorophenyl)morpholine is a key precursor for NK1 receptor antagonists, a

relevant experimental protocol is a receptor binding assay to evaluate the affinity of final

compounds.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human

neurokinin-1 (hNK1) receptor.

Materials:

hNK1/CHO cell membrane preparation (Chinese Hamster Ovary cells expressing the human

NK1 receptor).[4]

Radioligand: [³H]-Substance P ([³H]-SP).[4]

Unlabeled Substance P (for determining non-specific binding).[5]

Test compound (derived from 2-(4-Fluorophenyl)morpholine oxalate).

Assay Buffer: HEPES buffer (pH 7.4) with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, and 40

µg/ml bacitracin.[5]

96-well filter plates.[6]

Scintillation counter.

Procedure:

Preparation: Prepare serial dilutions of the test compound.

Incubation: In a 96-well plate, combine the hNK1/CHO cell membrane preparation, the

radioligand ([³H]-SP), and either the test compound, unlabeled Substance P (for non-specific
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binding), or buffer alone (for total binding).

Equilibration: Incubate the plate at 4°C for 3 hours to allow binding to reach equilibrium.[5]

Separation: Separate the bound from free radioligand by rapid filtration through the filter

plates.

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[5]

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC₅₀ value of the test compound from a concentration-response

curve and then calculate the Ki value using the Cheng-Prusoff equation.

Prepare Reagents
(Membranes, Radioligand, Test Compound)

Incubate in 96-well Plate

Rapid Filtration
(Separate Bound vs. Free)

Wash Filters

Scintillation Counting

Data Analysis
(Calculate IC50 and Ki)
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Caption: Experimental workflow for an NK1 receptor binding assay.

Biological Activity and Mechanism of Action
The primary pharmacological relevance of the 2-(4-fluorophenyl)morpholine scaffold is its role

in the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is the main

receptor for the neuropeptide Substance P (SP).[7] The binding of SP to the NK1 receptor is

involved in numerous physiological processes, including pain transmission, inflammation, and

the vomiting reflex.[7][8]

NK1 receptor antagonists block the binding of Substance P to its receptor. This mechanism is

particularly effective in treating chemotherapy-induced nausea and vomiting (CINV), as the

NK1 receptor is highly expressed in brain regions that control the emetic reflex.[7]

Signaling Pathway of the NK1 Receptor
The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of Substance P, the

receptor activates Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates

protein kinase C (PKC). This cascade leads to various downstream cellular responses. An NK1

receptor antagonist, for which 2-(4-Fluorophenyl)morpholine is a precursor, physically blocks

the binding site, preventing this signaling cascade from being initiated.

Substance P NK1 ReceptorBinds & Activates

NK1 Antagonist
(e.g., Aprepitant)

Blocks Binding

Gq/11Activates Phospholipase CActivates PIP2Hydrolyzes
IP3

DAG

Ca²⁺ Release

PKC Activation

Cellular Response
(e.g., Emesis, Pain Signal)

Click to download full resolution via product page

Caption: Simplified signaling pathway of the NK1 receptor and its antagonism.
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Safety and Handling
Detailed toxicological data for 2-(4-Fluorophenyl)morpholine oxalate is not widely available.

However, safety information for the parent compound, morpholine, provides a basis for

handling precautions. Morpholine is classified as a flammable liquid and vapor that is harmful if

swallowed and toxic in contact with skin or if inhaled.[9] It is also known to cause severe skin

burns and eye damage.[9]

General Handling Precautions:

Use only in a well-ventilated area, preferably under a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Keep away from heat, sparks, and open flames.

Avoid breathing dust, fumes, or vapors.

Wash hands thoroughly after handling.

First Aid Measures:

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty

of water. Seek immediate medical attention.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor

immediately.

If inhaled: Move the person to fresh air and keep comfortable for breathing. Seek immediate

medical attention.

Conclusion
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2-(4-Fluorophenyl)morpholine oxalate is a fundamentally important building block in modern

drug discovery and development. Its utility as a precursor for potent and selective NK1 receptor

antagonists highlights its significance in creating therapies for complex conditions such as

CINV and other neurological disorders. While detailed public data on this specific oxalate salt is

limited, understanding its role as an intermediate, combined with knowledge of the synthesis

and pharmacology of its derivatives, provides a strong foundation for its application in research.

Adherence to strict safety protocols, based on data from the parent morpholine compound, is

essential for its safe handling in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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